molecular formula C11H9F3N2O2 B8668159 6-amino-7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one

6-amino-7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No. B8668159
M. Wt: 258.20 g/mol
InChI Key: DNEZSIWNXDRSES-UHFFFAOYSA-N
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Patent
US06462038B1

Procedure details

This compound was prepared according to General Method 11 (EXAMPLE 22) from (4-amino-2-methoxyphenyl)-(4-methoxybenzyl)amine (1.23 g, 4.76 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.05 g, 5.71 mmol) in 60 mL benzene followed by treatment with 10 mL concentrated H2SO4 to afford 0.734 (60%) of 6-amino-7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one, a yellow solid, after rinsing with MeOH:ether:hexanes. Data for 6-amino-7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one: Rf 0.28 (19:1 CH2Cl2:MeOH); 1H NMR (500 MHz, CDCl3) δ 12.2 (v broad s, 1H), 7.06 (broad s, 1H), 6.93 (s, 1H), 6.79 (s, 1H), 4.01 (s, 3H), 3.94 (broad s, 2H).
Name
(4-amino-2-methoxyphenyl)-(4-methoxybenzyl)amine
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]CC2C=CC(OC)=CC=2)=[C:4]([O:18][CH3:19])[CH:3]=1.[F:20][C:21]([F:31])([F:30])[C:22](=O)[CH2:23][C:24]([O:26]CC)=O.OS(O)(=O)=O>C1C=CC=CC=1>[NH2:8][C:5]1[CH:6]=[C:7]2[C:2](=[CH:3][C:4]=1[O:18][CH3:19])[NH:1][C:24](=[O:26])[CH:23]=[C:22]2[C:21]([F:20])([F:30])[F:31]

Inputs

Step One
Name
(4-amino-2-methoxyphenyl)-(4-methoxybenzyl)amine
Quantity
1.23 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)NCC1=CC=C(C=C1)OC)OC
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
NC=1C=C2C(=CC(NC2=CC1OC)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.